3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination to introduce the bromo group . The reaction conditions often involve the use of catalysts such as transition metals or metal-free oxidation strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of applications in medicinal chemistry.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the oxan-4-yl group.
2-(Oxan-4-yl)imidazo[1,2-a]pyridine: Similar structure but without the bromo group.
Uniqueness
3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromo and oxan-4-yl groups, which can enhance its reactivity and potential biological activities . This combination of functional groups makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H13BrN2O |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
3-bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H13BrN2O/c13-12-11(9-4-7-16-8-5-9)14-10-3-1-2-6-15(10)12/h1-3,6,9H,4-5,7-8H2 |
InChI Key |
CZKWTBRXXURYGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(N3C=CC=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.